Maceneolignan A

CCR3 antagonist chemotaxis inhibition allergy

Maceneolignan A (CAS 1967042-42-7) is a dihydrofuran neolignan isolated from the arils of Myristica fragrans (nutmeg/mace). It has been characterized as a CC chemokine receptor 3 (CCR3) antagonist (EC50 1.6 μM) and an inhibitor of antigen-IgE-stimulated degranulation (β-hexosaminidase release, IC50 48.4 μM; TNF-α release, IC50 63.7 μM).

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
Cat. No. B12376492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaceneolignan A
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC
InChIInChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m1/s1
InChIKeyLYZVPGMCGPXCQO-FVFSBHJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maceneolignan A: Natural Neolignan with CCR3 Antagonism and Anti-Degranulation Activity for Allergy Research


Maceneolignan A (CAS 1967042-42-7) is a dihydrofuran neolignan isolated from the arils of Myristica fragrans (nutmeg/mace) [1]. It has been characterized as a CC chemokine receptor 3 (CCR3) antagonist (EC50 1.6 μM) and an inhibitor of antigen-IgE-stimulated degranulation (β-hexosaminidase release, IC50 48.4 μM; TNF-α release, IC50 63.7 μM) [2]. The compound possesses a defined stereochemical configuration ((2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl) and is structurally related to other maceneolignans (e.g., Maceneolignans B–H) and the licarin family of neolignans [1].

Why Maceneolignan A Cannot Be Substituted with Other Myristica-Derived Neolignans


Although numerous neolignans have been isolated from Myristica fragrans, their biological activities differ markedly in both potency and target selectivity. For example, while Maceneolignan A exhibits potent CCR3 antagonism (EC50 1.6 μM) and degranulation inhibition, its close structural analog Maceneolignan B shows no reported CCR3 activity, and (+)-licarin A displays weaker β-hexosaminidase inhibition [1]. Furthermore, the absolute stereochemistry of Maceneolignan A (revised to (2R,3R)) directly impacts its bioactivity; hydrogenation of the dihydrofuran ring alters both configuration and potency [2]. Thus, substituting Maceneolignan A with other in-class compounds (e.g., Maceneolignan B, licarin A, or fragransol derivatives) without direct activity validation would compromise experimental reproducibility and target engagement.

Maceneolignan A: Head-to-Head Activity Comparisons Against Structural and Pharmacological Alternatives


CCR3 Antagonism: Maceneolignan A Matches Potency of Synthetic Antagonist SB328437

Maceneolignan A (compound 1) inhibited CCL11-induced chemotaxis in CCR3-expressing L1.2 cells with an EC50 of 1.6 μM. This activity was directly compared to the synthetic CCR3 selective antagonist SB328437 (EC50 0.78 μM) and other maceneolignans (Maceneolignan D: EC50 1.5 μM; Maceneolignan H: EC50 1.4 μM) [1].

CCR3 antagonist chemotaxis inhibition allergy eosinophil migration

Degranulation Inhibition: Maceneolignan A Outperforms Clinical Antiallergic Agents

In antigen-stimulated RBL-2H3 rat basophilic leukemia cells, Maceneolignan A inhibited the release of β-hexosaminidase (a degranulation marker) with an IC50 of 48.4 μM. This inhibitory activity was significantly more potent than the clinically used antiallergic agents tranilast (IC50 282 μM) and ketotifen fumarate (IC50 158 μM) tested in the same assay [1].

degranulation β-hexosaminidase mast cell type I allergy

TNF-α Production Inhibition: Maceneolignan A Suppresses Late-Phase Allergic Response

Maceneolignan A inhibited antigen-stimulated tumor necrosis factor-α (TNF-α) production in RBL-2H3 cells with an IC50 of 63.7 μM, a process critical to the late phase of type I allergic reactions. In comparison, verrucosin and malabaricone C exhibited IC50 values of 51.2 μM and 39.5 μM, respectively, within the same assay [1].

TNF-α cytokine allergic inflammation late-phase response

Stereochemical Identity Confirmed: Revised Absolute Configuration Ensures Batch-to-Batch Reproducibility

The absolute configuration of Maceneolignan A was originally reported but later revised based on ECD spectral analysis and time-dependent density functional theory (TD-DFT) calculations to (2R,3R). This revision is critical because the hydrogenated derivatives (dihydro- and tetrahydro-) showed altered biological activities [1].

stereochemistry absolute configuration ECD quality control

Maceneolignan A: Validated Research Applications in Allergy, Inflammation, and Natural Product Chemistry


CCR3-Mediated Eosinophil Chemotaxis Studies

Utilize Maceneolignan A (EC50 1.6 μM) as a natural-product CCR3 antagonist to inhibit CCL11/eotaxin-1-induced migration in CCR3-expressing cell lines (e.g., L1.2 transfectants). Suitable for dissecting eosinophil recruitment pathways in allergic asthma, rhinitis, or atopic dermatitis models [1].

IgE-Mediated Mast Cell Degranulation Assays

Employ Maceneolignan A (IC50 48.4 μM for β-hexosaminidase release) to block antigen-stimulated degranulation in RBL-2H3 cells. Outperforms standard degranulation inhibitors tranilast and ketotifen, enabling more sensitive detection of secretory responses [2].

Dual-Phase Allergic Inflammation Mechanistic Profiling

Leverage the dual inhibitory activity of Maceneolignan A on early degranulation (β-hexosaminidase) and late cytokine production (TNF-α, IC50 63.7 μM) to study the temporal dynamics of mast cell activation and to screen for synergistic anti-allergic combinations [2].

Stereochemical Reference and Natural Product Dereplication

Use Maceneolignan A as a validated stereochemical standard (revised (2R,3R) absolute configuration) for NMR, ECD, and LC-MS dereplication of Myristica extracts. Essential for ensuring correct identification in phytochemical and metabolomic workflows [3].

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